An In-depth Technical Guide to 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
An In-depth Technical Guide to 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the indanone scaffold. Indanones are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules. This document consolidates available data on the physicochemical properties, synthesis, and spectral characteristics of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. Due to the limited publicly available experimental data for this specific compound, information on the general reactivity and biological activities of related indanone derivatives is also discussed to provide a broader context for its potential applications in drug discovery and development.
Chemical Properties
5,6-Dichloro-2,3-dihydro-1H-inden-1-one is a solid organic compound. Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone group, with two chlorine atoms substituted on the benzene ring.
Physicochemical Data
A summary of the key physicochemical properties of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆Cl₂O | [1][2] |
| Molecular Weight | 201.05 g/mol | [1] |
| CAS Number | 68755-31-7 | [1][2] |
| Boiling Point | 331 °C at 760 mmHg | [2] |
| Density | 1.447 g/cm³ | [2] |
| Flash Point | 139.5 °C | [2] |
| Purity | ≥98% | [1] |
| Storage | Room temperature | [1] |
Note: Specific experimental data for melting point and solubility were not found in the available literature.
Synthesis and Reactivity
Synthetic Protocol
A common method for the synthesis of 1-indanones is through an intramolecular Friedel-Crafts reaction. For 5,6-Dichloro-2,3-dihydro-1H-inden-1-one, a documented synthesis protocol starts from 3-(3,4-dichlorophenyl)-propionic acid.
Experimental Protocol: Synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
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Step 1: Acyl Chloride Formation
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A mixture of 20 g of 3-(3,4-dichlorophenyl)-propionic acid and 100 ml of thionyl chloride is refluxed for 30 minutes.
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The excess thionyl chloride is then removed by evaporation.
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Step 2: Intramolecular Friedel-Crafts Cyclization
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The residue from Step 1 is dissolved in 20 ml of methylene chloride.
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This solution is added to a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride.
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The reaction mixture is stirred for one hour at room temperature, followed by 30 minutes at 50 °C.
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Step 3: Work-up and Extraction
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The mixture is poured over ice and stirred for 30 minutes.
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The product is extracted with methylene chloride.
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The organic layer is then processed to isolate the final product.
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Caption: Synthetic workflow for 5,6-Dichloro-2,3-dihydro-1H-inden-1-one.
General Reactivity of 1-Indanones
The 1-indanone scaffold is a versatile building block in organic synthesis. The presence of the ketone functional group and the adjacent methylene group allows for a variety of chemical transformations.
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Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (C2) is acidic and can be deprotonated to form an enolate. This enolate can then participate in various reactions, including alkylations, aldol condensations, and Michael additions, allowing for the introduction of diverse substituents at the 2-position.
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Reactions of the Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to the corresponding alcohol, reductive amination to form amines, and Wittig reactions to form alkenes.
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Ring Expansion: 1-Indanones can undergo ring expansion reactions to form larger carbocyclic or heterocyclic systems.
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Annulation Reactions: The indanone core can be used in annulation reactions to construct fused- and spirocyclic frameworks, which are common motifs in natural products and pharmaceuticals.[3]
Caption: General reactivity of the 1-indanone scaffold.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The two aromatic protons would likely appear as singlets due to their isolated positions on the benzene ring. The four aliphatic protons at C2 and C3 would appear as two triplets, each integrating to two protons, due to coupling with each other.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C1) is expected to have the most downfield chemical shift. The signals for the aromatic carbons will appear in the aromatic region, with the two carbons bearing chlorine atoms showing characteristic shifts. The two aliphatic carbons (C2 and C3) will resonate in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1720 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic and aliphatic protons, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.05 g/mol ). Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for ketones would involve cleavage adjacent to the carbonyl group.
Biological Activity and Potential Applications
While specific biological activity data for 5,6-Dichloro-2,3-dihydro-1H-inden-1-one is limited, the broader class of indanone derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[3] These include:
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Anticancer Activity: Many indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
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Anti-inflammatory and Analgesic Effects: Some indanones have shown potential as anti-inflammatory and pain-relieving agents.
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Antimicrobial and Antiviral Properties: The indanone scaffold is present in compounds with activity against bacteria, fungi, and viruses.
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Neuroprotective Effects: Certain indanone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.
The presence of the dichloro substitution on the aromatic ring of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one is expected to significantly influence its lipophilicity and electronic properties, which in turn could modulate its biological activity and pharmacokinetic profile. Further biological screening of this compound is warranted to explore its therapeutic potential.
Caption: Potential biological activities of the indanone scaffold.
Conclusion
5,6-Dichloro-2,3-dihydro-1H-inden-1-one is a halogenated indanone with potential for further investigation in the field of medicinal chemistry. This guide has summarized the available information on its chemical properties and synthesis. While detailed experimental and biological data for this specific molecule are currently scarce, the known reactivity and diverse biological activities of the indanone class of compounds suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is needed to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological profile.

